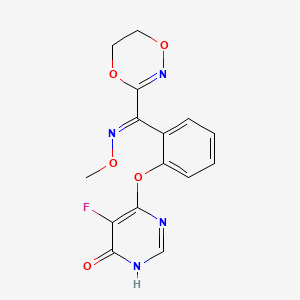
(E)-Deschlorophenyl Fluoxastrobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Deschlorophenyl Fluoxastrobin is a synthetic fungicide belonging to the strobilurin class of chemicals. It is primarily used in agriculture to protect crops from a wide range of fungal diseases. This compound is known for its systemic properties, allowing it to be absorbed by plants and providing long-lasting protection against pathogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Deschlorophenyl Fluoxastrobin involves several key steps:
Starting Materials: The synthesis begins with o-hydroxy phenylacetic acid and acetic anhydride.
Intermediate Formation: Trimethyl orthoformate is added to the reaction mixture, followed by methanol to form an intermediate.
Further Reactions: Sodium methoxide is used to process the intermediate, followed by the addition of potassium carbonate and 4,6-dichloropyrimidine in N,N-Dimethylformamide solution.
Final Steps: Potassium acid sulfate is added, and the mixture is processed to obtain the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Deschlorophenyl Fluoxastrobin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: N,N-Dimethylformamide, methanol, acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Applications De Recherche Scientifique
(E)-Deschlorophenyl Fluoxastrobin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of strobilurin fungicides.
Biology: Researchers investigate its effects on fungal pathogens and plant physiology.
Medicine: Studies explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the development of new fungicides and agricultural chemicals
Mécanisme D'action
(E)-Deschlorophenyl Fluoxastrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in the death of fungal cells and protection of the treated plants .
Comparaison Avec Des Composés Similaires
Fluoxastrobin: A closely related compound with similar fungicidal properties.
Azoxystrobin: Another strobilurin fungicide with a broader spectrum of activity.
Pyraclostrobin: Known for its high efficacy against a wide range of fungal diseases.
Uniqueness: (E)-Deschlorophenyl Fluoxastrobin is unique due to its specific structural modifications, which enhance its systemic properties and provide long-lasting protection. Its deschlorophenyl group contributes to its distinct chemical behavior and effectiveness .
Propriétés
Numéro CAS |
852429-78-8 |
|---|---|
Formule moléculaire |
C15H13FN4O5 |
Poids moléculaire |
348.29 g/mol |
Nom IUPAC |
4-[2-[(Z)-C-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxycarbonimidoyl]phenoxy]-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12- |
Clé InChI |
HGGMQELFVNXQAD-UNOMPAQXSA-N |
SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
SMILES isomérique |
CO/N=C(/C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)\C3=NOCCO3 |
SMILES canonique |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
Synonymes |
6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


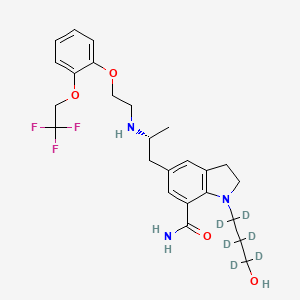
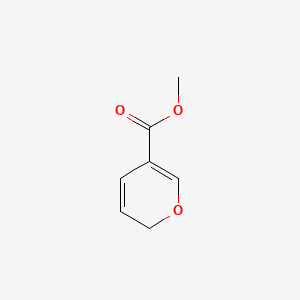
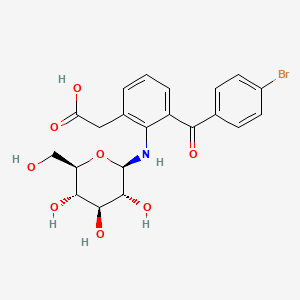
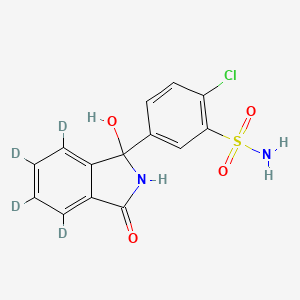
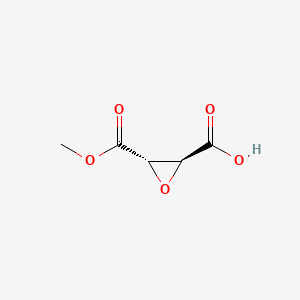
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)

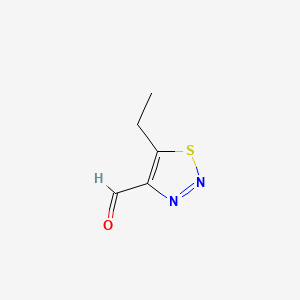


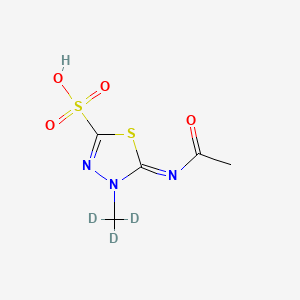
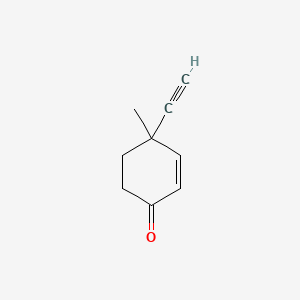
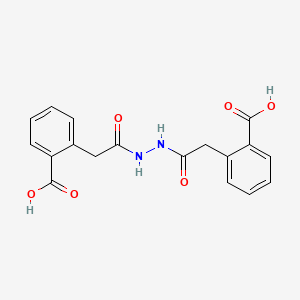
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
